molecular formula C6H8ClN5O B11719658 N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride

N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride

Cat. No.: B11719658
M. Wt: 201.61 g/mol
InChI Key: XBFMUSAOJUCOPC-UHFFFAOYSA-N
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Description

N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of pyrazine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride typically involves the reaction of pyrazine-2-carboxylic acid with guanidine hydrochloride under specific conditions. One common method includes the use of thionyl chloride to convert pyrazine-2-carboxylic acid to its corresponding acyl chloride, which then reacts with guanidine hydrochloride to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to increase yields and reduce reaction times. This method involves the use of microwave irradiation to accelerate the reaction between pyrazine-2-carboxylic acid and guanidine hydrochloride .

Chemical Reactions Analysis

Types of Reactions

N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2-carboxylic acid derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-(diaminomethylidene)pyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to their inhibition or death . The exact molecular targets and pathways may vary depending on the specific application and organism being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C6H8ClN5O

Molecular Weight

201.61 g/mol

IUPAC Name

N-(diaminomethylidene)pyrazine-2-carboxamide;hydrochloride

InChI

InChI=1S/C6H7N5O.ClH/c7-6(8)11-5(12)4-3-9-1-2-10-4;/h1-3H,(H4,7,8,11,12);1H

InChI Key

XBFMUSAOJUCOPC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C(=O)N=C(N)N.Cl

Origin of Product

United States

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